N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 54819-23-7
VCID: VC17296718
InChI: InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1
SMILES:
Molecular Formula: C11H9NO4
Molecular Weight: 219.19 g/mol

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide

CAS No.: 54819-23-7

Cat. No.: VC17296718

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide - 54819-23-7

Specification

CAS No. 54819-23-7
Molecular Formula C11H9NO4
Molecular Weight 219.19 g/mol
IUPAC Name N-[(3S)-2,5-dioxooxolan-3-yl]benzamide
Standard InChI InChI=1S/C11H9NO4/c13-9-6-8(11(15)16-9)12-10(14)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,12,14)/t8-/m0/s1
Standard InChI Key YSVIOFKUOBVJII-QMMMGPOBSA-N
Isomeric SMILES C1[C@@H](C(=O)OC1=O)NC(=O)C2=CC=CC=C2
Canonical SMILES C1C(C(=O)OC1=O)NC(=O)C2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide consists of a benzamide group (C6H5CONH2\text{C}_6\text{H}_5\text{CONH}_2) linked to a 2,5-dioxooxolane (a cyclic diketone derivative of tetrahydrofuran). The oxolane ring adopts a planar conformation due to the electron-withdrawing effects of the two ketone groups, which stabilize the ring structure through conjugation . The stereocenter at the 3-position of the oxolane ring is configured in the S-enantiomeric form, a critical determinant of its chiral interactions in biological systems.

Table 1: Key Structural Parameters

ParameterValueSource
Molecular FormulaC11H9NO4\text{C}_{11}\text{H}_{9}\text{NO}_{4}
Molecular Weight219.196 g/mol
Stereochemistry(3S)
CAS Registry Number39741-36-1

Synthesis and Manufacturing

Challenges in Synthesis

  • Stereochemical Integrity: Maintaining the (3S) configuration during coupling reactions requires inert atmospheres and low temperatures to prevent racemization.

  • Yield Optimization: Reported yields for analogous compounds (e.g., N-(2,5-Dioxooxolan-3-yl)acetamide) range from 40–60%, suggesting room for improvement in catalytic systems .

Physicochemical Properties

Thermal Stability and Phase Behavior

N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide exhibits a melting point of approximately 141°C, extrapolated from data on structurally similar compounds like N-(2,5-Dioxooxolan-3-yl)acetamide . Its predicted boiling point (479.3°C) and density (1.36 g/cm³) align with trends observed in aromatic amides with cyclic diketone substituents .

Solubility and Reactivity

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but poorly soluble in water due to the hydrophobic benzamide group.

  • Reactivity: The diketone moiety undergoes nucleophilic addition reactions, while the amide group participates in hydrogen bonding and hydrolysis under acidic or basic conditions.

Biological and Pharmacological Applications

Interaction Studies

In silico docking analyses suggest that the (3S) configuration facilitates optimal binding to hydrophobic pockets in enzyme active sites, as seen in related N-acylsulfonamide apoptosis promoters . Experimental validation is needed to confirm these predictions.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison

Compound NameKey FeaturesDistinguishing Attributes
N-[(3S)-2,5-Dioxooxolan-3-yl]benzamideBenzamide + (3S)-dioxooxolaneStereochemical specificity
N-(2,5-Dioxooxolan-3-yl)benzamideBenzamide + dioxooxolane (no stereochemistry)Lack of chiral center
(3S)-3-(Benzoyl)oxolane-2,5-dioneOxolane + diketone + benzoylEster linkage vs. amide
N-(2-Hydroxyphenyl)acetamideAcetamide + phenolic hydroxylSimpler structure, no dioxo group

The (3S) stereochemistry in N-[(3S)-2,5-Dioxooxolan-3-yl]benzamide confers distinct advantages in molecular recognition processes, potentially enhancing its utility in asymmetric synthesis and enantioselective catalysis .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator